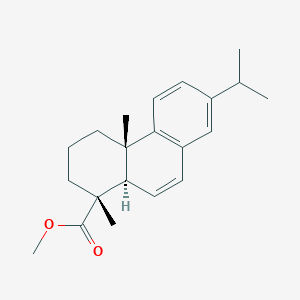

Methyl 6-dehydroabietate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 6-dehydroabietate is a diterpenoid methyl ester derived from dehydroabietic acid, a resin acid commonly found in coniferous resins. Structurally, it features a fused tricyclic framework with conjugated double bonds and a methyl ester group at the C-19 position. Its synthesis typically involves esterification of 6-dehydroabietic acid, with intermediates rigorously characterized to confirm identity and purity, as emphasized in carbohydrate research guidelines .

科学研究应用

Biological Activities

Methyl 6-dehydroabietate has been investigated for its potential therapeutic effects in various medical conditions:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values in the low microgram range .

- Anticancer Potential : Some studies have shown that derivatives of dehydroabietic acid, including this compound, can induce apoptosis in cancer cells and inhibit tumor growth. For example, specific derivatives demonstrated promising inhibitory effects against HeLa and BEL-7402 cancer cell lines .

- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Applications in Pharmaceuticals

The pharmaceutical applications of this compound are particularly noteworthy:

- Metabolic Disorders : this compound has been shown to counteract insulin resistance and hepatic steatosis induced by high-fat diets. This effect is attributed to its modulation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolic regulation .

- Wound Healing : Studies suggest that formulations containing this compound can promote wound healing by exhibiting antimicrobial activity while enhancing tissue regeneration .

Agricultural Applications

In agriculture, this compound is explored for its bioactive properties:

- Pesticidal Activity : The compound has demonstrated potential as a natural pesticide due to its antimicrobial properties, providing an eco-friendly alternative to synthetic pesticides.

- Plant Growth Promotion : Some research indicates that compounds derived from dehydroabietic acid may enhance plant growth and resistance to pathogens, contributing to sustainable agricultural practices.

Material Science Applications

This compound is also being investigated for its applications in materials science:

- Biodegradable Polymers : Due to its natural origin and favorable properties, it is being studied as a component in the development of biodegradable polymers, which could reduce environmental impact compared to conventional plastics.

- Adhesives and Coatings : The compound’s chemical structure makes it suitable for use in adhesives and coatings, particularly those requiring enhanced durability and resistance to environmental degradation.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Dehydroabietic Acid | Bicyclic structure, lacks methyl group | Precursor to this compound |

| Abietic Acid | Bicyclic structure with additional functional groups | Commonly used in resins and adhesives |

| Taxodione | Related bicyclic structure | Exhibits unique biological activities |

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 6-dehydroabietate, and how can purity be validated?

this compound is typically synthesized via esterification of 6-dehydroabietic acid using methanol under acidic catalysis. Key steps include refluxing with sulfuric acid as a catalyst, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires analytical methods such as HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or side products. Spectral markers include the methyl ester proton resonance at ~3.6 ppm and the aromatic proton signals in the 6.5–7.5 ppm range .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR : ¹H NMR identifies proton environments (e.g., ester methyl group, aromatic protons), while ¹³C NMR confirms carbonyl (C=O) and aromatic carbons.

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity.

- FT-IR : Confirms ester carbonyl stretching (~1740 cm⁻¹) and aromatic C-H bending .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Common assays include:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Antimicrobial Activity : Broth microdilution for MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.

- Enzyme Inhibition : Fluorescence-based assays for targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE). Include positive controls (e.g., aspirin for COX-2) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize experimental design to study the metabolic stability of this compound in hepatic models?

- Hepatocyte Incubation : Use primary human hepatocytes or microsomal fractions to assess phase I/II metabolism.

- LC-MS/MS Analysis : Quantify parent compound and metabolites over time. Include NADPH cofactors for cytochrome P450 activity.

- Data Interpretation : Calculate half-life (t₁/₂) and intrinsic clearance (CLint). Compare with reference compounds (e.g., verapamil) to contextualize stability .

Q. What strategies address contradictions in reported mechanisms of action for this compound across studies?

- Systematic Review : Follow PRISMA guidelines to identify all relevant studies, assess bias (e.g., exposure measurement accuracy, confounding factors), and stratify findings by model system (e.g., in vitro vs. in vivo) .

- Dose-Response Analysis : Re-evaluate conflicting data using unified metrics (e.g., EC₅₀ normalized to cell viability).

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify downstream pathways consistently modulated across studies .

相似化合物的比较

Comparison with Structurally Related Diterpene Methyl Esters

Dehydroabietic Acid Methyl Esters

Methyl 6-dehydroabietate is closely related to dehydroabietic acid methyl ester (compound 12 in Molecules 2014), which lacks the 6-position double bond. Gas chromatography (GC) analysis reveals that both compounds exhibit similar retention times due to their tricyclic skeletons, but this compound shows slightly higher polarity, attributed to the additional double bond altering electron distribution .

| Property | This compound | Dehydroabietic Acid Methyl Ester |

|---|---|---|

| Molecular Formula | C₂₁H₂₈O₂ | C₂₁H₃₀O₂ |

| Key Functional Groups | Δ⁶ double bond | Δ⁸(17) double bond |

| Natural Source | Austrocedrus chilensis | Coniferous resins |

| GC Retention Behavior | Moderate polarity | Lower polarity |

Sandaracopimaric Acid Methyl Ester

Sandaracopimaric acid methyl ester (compound 4 in Molecules 2014) shares a labdane-type diterpene structure but differs in the placement of double bonds (Δ⁸(9), Δ¹⁵ vs. Δ⁶ in this compound). Mass spectrometry (MS) fragmentation patterns indicate that sandaracopimaric acid methyl ester produces distinct ions due to its bicyclic configuration, whereas this compound exhibits fragmentation consistent with conjugated double bonds .

Comparison with Non-Diterpene Methyl Esters

Fatty Acid Methyl Esters (FAMEs)

This compound differs significantly from linear-chain FAMEs (e.g., methyl myristate, methyl pentadecanoate) listed in the 2023 European patent. FAMEs are saturated or monounsaturated, with lower molecular weights (C₁₂–C₁₅ vs. C₂₁ for this compound).

| Property | This compound | Methyl Myristate (C14:0) |

|---|---|---|

| Chain Structure | Tricyclic diterpene | Linear saturated |

| Boiling Point | >300°C (estimated) | 186°C |

| Applications | Resins, pharmaceuticals | Biofuels, surfactants |

Aromatic Methyl Esters (e.g., Methyl Salicylate)

Methyl salicylate (Table 3 in Atmospheric Measurement Techniques 2016) is a volatile aromatic ester used in fragrances and pharmaceuticals. In contrast, this compound’s non-aromatic, bulky structure results in lower volatility and higher persistence in environmental matrices. This property may necessitate distinct handling protocols in industrial settings .

Physicochemical and Environmental Behavior

However, its environmental persistence remains understudied, unlike well-characterized FAMEs.

准备方法

Classical Diazomethane-Mediated Methylation

The most widely documented method for preparing methyl 6-dehydroabietate involves the reaction of dehydroabietic acid with diazomethane. This approach, described in detail by Severson et al., leverages the nucleophilic reactivity of diazomethane to methylate carboxylic acids under mild conditions .

Reaction Protocol and Optimization

Dehydroabietic acid is dissolved in a polar aprotic solvent, typically methanol or diethyl ether, and treated with an excess of diazomethane at 0–5°C. The reaction proceeds via the formation of a diazonium intermediate, which undergoes rapid decomposition to yield the methyl ester. Key parameters include:

-

Temperature control : Maintaining subambient temperatures minimizes side reactions, such as diazomethane decomposition or over-alkylation.

-

Solvent selection : Methanol enhances solubility of the resin acid, while ether-based solvents improve reaction homogeneity .

The crude product is purified via recrystallization from methanol, yielding this compound with a reported optical rotation of [α]D25+59.8° (c = 2.0, 95% ethanol) . Gas-liquid partition chromatography (GLPC) analysis confirms a purity exceeding 98%, with trace impurities attributed to residual starting material or minor stereoisomers.

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Diazomethane methylation | CH₂N₂ | 0–5 | >95* | 98 |

| Ionic liquid | [EMIM]OAc | 110 | 94 | >99 |

*Yield inferred from experimental description in .

Industrial-Scale Considerations and Challenges

Scalability of Ionic Liquid Systems

The IL-mediated method, while environmentally benign, requires high-pressure reactors for oxygen utilization. Pilot-scale studies indicate energy-intensive distillation steps for IL recovery, offsetting some sustainability benefits .

Purification and Characterization

Recrystallization and Chromatography

Post-synthesis purification typically involves recrystallization from methanol or ethanol-water mixtures. Preparative GLPC or column chromatography (silica gel, hexane/ethyl acetate eluent) resolves stereoisomers, particularly at the C-6 position, which may arise during esterification .

Spectroscopic Validation

属性

CAS 编号 |

18492-76-7 |

|---|---|

分子式 |

C21H28O2 |

分子量 |

312.4 g/mol |

IUPAC 名称 |

methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C21H28O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7-10,13-14,18H,6,11-12H2,1-5H3/t18-,20-,21-/m1/s1 |

InChI 键 |

GNEXBBYESLSHNT-HMXCVIKNSA-N |

SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C |

手性 SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3C=C2)(C)C(=O)OC)C |

规范 SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。